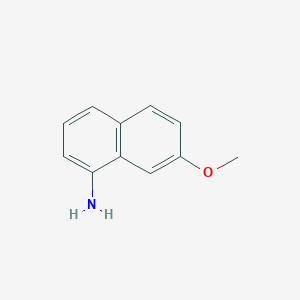

7-甲氧基萘-1-胺

描述

7-Methoxynaphthalen-1-amine is a chemical compound that has been studied for its potential in various applications, including as a core structure in pharmaceuticals and as a ligand in chemical reactions. It is characterized by the presence of a methoxy group attached to a naphthalene ring, which can influence its chemical behavior and interaction with biological systems.

Synthesis Analysis

The synthesis of compounds related to 7-Methoxynaphthalen-1-amine has been reported in the literature. For instance, a series of methoxynaphthalene amides were prepared as alternatives to quinolizidinone amide M1 positive allosteric modulators, with the methoxy group playing a crucial role in the activity and addressing permeability issues associated with the parent compounds . Additionally, Schiff base derivatives of 1-aminonaphthalene have been synthesized, indicating the versatility of the naphthalene scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 7-Methoxynaphthalen-1-amine derivatives has been examined using various spectroscopic techniques. For example, the Schiff base derivative was characterized by FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy, and its crystal structure was determined, revealing two independent molecules in the asymmetric unit and crystallizing in the monoclinic space group . This detailed analysis provides insight into the molecular conformation and potential interaction sites of the compound.

Chemical Reactions Analysis

The reactivity of 7-Methoxynaphthalen-1-amine and its derivatives has been explored in the context of biological activity. Compounds with the methoxynaphthalene scaffold have been evaluated for their ability to modulate the M1 receptor allosterically , inhibit tubulin polymerization , and act as antagonists of the human vanilloid receptor 1 . These studies demonstrate the compound's potential to participate in a variety of chemical reactions and interactions within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxynaphthalen-1-amine derivatives are influenced by their molecular structure. The Schiff base derivative's crystallographic analysis provided data on unit cell parameters and density, which are important for understanding the compound's physical properties . The antimicrobial activities of these compounds have also been studied, indicating their potential utility in medical applications . Furthermore, the ability of related compounds to inhibit tubulin polymerization and induce cell cycle arrest suggests that the physical and chemical properties of these molecules are conducive to interactions with biological macromolecules .

科学研究应用

Anticancer Applications

One of the significant applications of derivatives of 7-methoxynaphthalen-1-amine is in the field of cancer research. A study by Liu et al. (2020) explored a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, highlighting their potential as anticancer agents. These compounds showed moderate to high antiproliferative activity against cancer cell lines, with one derivative exhibiting potent inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells (Liu, Wang, Peng, & Li, 2020).

Catalytic Applications

In the realm of catalysis, Yadav and Salunke (2013) reported the use of 2-methoxynaphthalene, a derivative of 7-methoxynaphthalen-1-amine, as an intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. They focused on the methylation of 2-naphthol using dimethyl carbonate as a greener reagent. Their research indicated a zero-order kinetics based on Langmuir–Hinshelwood–Hougen–Watson mechanism (Yadav & Salunke, 2013).

Zeolite Applications

The use of zeolites in chemical reactions involving methoxynaphthalene derivatives was explored by Botella, Corma, and Sastre (2001). They studied the acylation of 2-methoxynaphthalene, utilizing Al-ITQ-7 zeolite for enhanced selectivity towards specific acetylmethoxynaphthalene products. This study demonstrates the role of zeolites in influencing reaction selectivity (Botella, Corma, & Sastre, 2001).

Synthesis and Characterization

Significant research has been conducted on the synthesis and characterization of various methoxynaphthalene derivatives. H. Ai (2008) synthesized and characterized 4-(6-methoxynaphthalen-2-yl)-2-benzyliminothiazole, providing insights into the structural properties of such compounds (Ai, 2008). Similarly, Singh (2013) synthesized and characterized a compound using X-ray diffraction, contributing to our understanding of the molecular structure of methoxynaphthalene derivatives (Singh, 2013).

安全和危害

7-MNA is classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

属性

IUPAC Name |

7-methoxynaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPBAWHTDYSLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284538 | |

| Record name | 7-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxynaphthalen-1-amine | |

CAS RN |

5302-79-4 | |

| Record name | 7-Methoxy-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 37570 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5302-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxynaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxynaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)